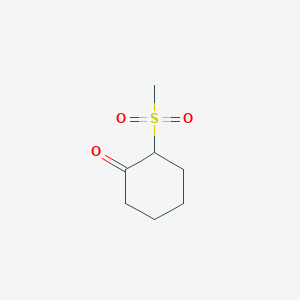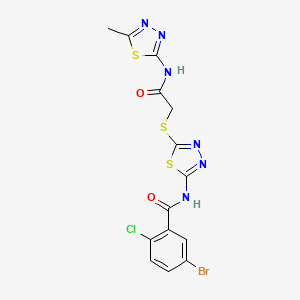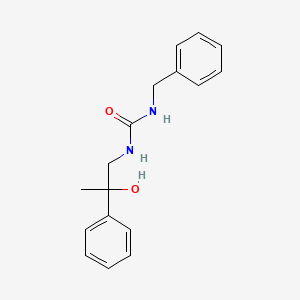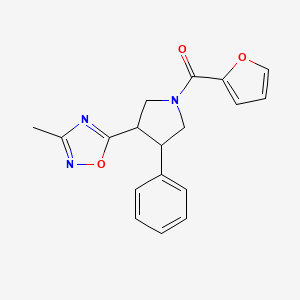![molecular formula C19H14Cl2N6O B2364485 3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-25-7](/img/structure/B2364485.png)
3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have shown significant biological importance . They are known to exhibit promising pharmacological properties including anti-proliferative and antitumor activity . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor agents, and more . They have been synthesized bearing chained substrates at various positions and biological evaluation against cyclic dependent kinases (CDKs) were envisaged and reported .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, including compounds structurally related to 3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, for their anticancer and anti-5-lipoxygenase activities. These compounds were found to exhibit cytotoxic properties against certain cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiproliferative and Kinase Inhibitory Activities
Bakr and Mehany (2016) synthesized a derivative of pyrazolopyrimidines, which showed potent inhibitory activity against several cancer cell lines and key receptors involved in cell proliferation, including the epidermal growth factor receptor (EGFR). This suggests its potential as an antiproliferative agent (Bakr & Mehany, 2016).
Antiviral and Antitumor Activities
Ugarkar et al. (1984) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant activity against certain viruses and tumor cells in vitro. These compounds showed promise as potential antiparasitic agents, indicating a broad spectrum of biological activity (Ugarkar et al., 1984).
Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases
Li et al. (2016) explored the use of pyrazolopyrimidinones as phosphodiesterase 1 (PDE1) inhibitors, identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This study highlights the potential of pyrazolopyrimidines in treating central nervous system disorders (Li et al., 2016).
Antimicrobial Activity
A study by Azam et al. (2013) demonstrated that certain pyrazolopyrimidines, including those structurally related to the compound , exhibited significant inhibitory activity against various microbial strains. This suggests their potential application in the development of new antimicrobial agents (Azam et al., 2013).
Inhibition of DNA Polymerase III in Bacteria
Ali et al. (2003) discovered that pyrazolo[3,4-d]pyrimidin-4-ones, similar to the compound , can inhibit DNA polymerase III in Staphylococcus aureus, indicating potential use as antimicrobial agents against Gram-positive bacteria (Ali et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXKZPSMHELKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)



